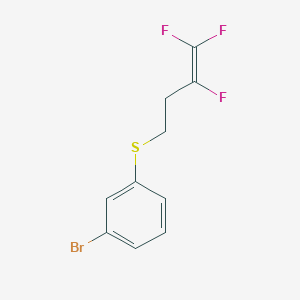
1-Bromo-3-(3,4,4-trifluoro-but-3-EN-1-YL)-benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3-(3,4,4-trifluoro-but-3-EN-1-YL)-benzene is an organic compound that belongs to the class of aromatic bromides. This compound is characterized by the presence of a bromine atom attached to a benzene ring, which is further substituted with a trifluorobut-3-enyl group. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-(3,4,4-trifluoro-but-3-EN-1-YL)-benzene typically involves the bromination of 3-(3,4,4-trifluoro-but-3-EN-1-YL)-benzene. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-3-(3,4,4-trifluoro-but-3-EN-1-YL)-benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding benzene derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of dehalogenated benzene derivatives.
Aplicaciones Científicas De Investigación
1-Bromo-3-(3,4,4-trifluoro-but-3-EN-1-YL)-benzene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving halogenated compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Bromo-3-(3,4,4-trifluoro-but-3-EN-1-YL)-benzene involves its interaction with various molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the trifluorobut-3-enyl group can influence the compound’s reactivity and stability. The pathways involved in these reactions are often studied to understand the compound’s behavior in different environments.
Comparación Con Compuestos Similares
- 1-Bromo-4-(3,4,4-trifluoro-but-3-EN-1-YL)-benzene
- 1-Bromo-2-(3,4,4-trifluoro-but-3-EN-1-YL)-benzene
- 1-Chloro-3-(3,4,4-trifluoro-but-3-EN-1-YL)-benzene
Uniqueness: 1-Bromo-3-(3,4,4-trifluoro-but-3-EN-1-YL)-benzene is unique due to the specific positioning of the bromine atom and the trifluorobut-3-enyl group on the benzene ring. This unique structure imparts distinct chemical properties and reactivity patterns, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H8BrF3S |
|---|---|
Peso molecular |
297.14 g/mol |
Nombre IUPAC |
1-bromo-3-(3,4,4-trifluorobut-3-enylsulfanyl)benzene |
InChI |
InChI=1S/C10H8BrF3S/c11-7-2-1-3-8(6-7)15-5-4-9(12)10(13)14/h1-3,6H,4-5H2 |
Clave InChI |
REZAZOAPYWULPC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Br)SCCC(=C(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



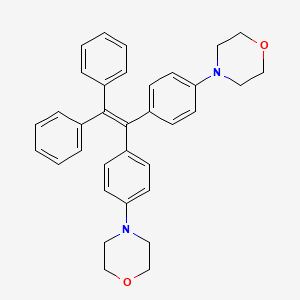
![3-(4,5-dimethoxy-2-nitrophenyl)-5-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12625496.png)
![4-Ethoxy-6-(2-ethoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12625500.png)
![1-[(2-Chloro-1,1,2-trifluoroethyl)sulfanyl]-2-methoxybenzene](/img/structure/B12625508.png)
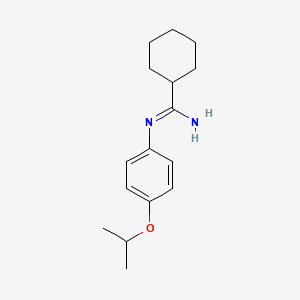
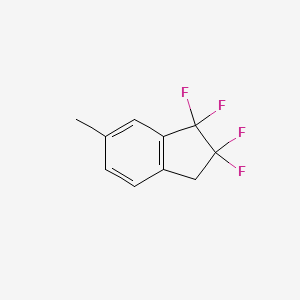

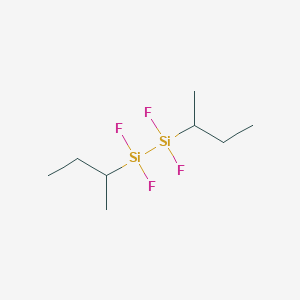
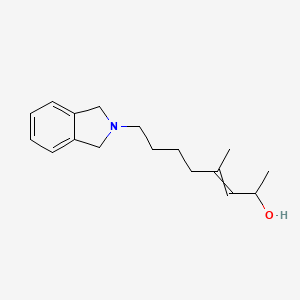
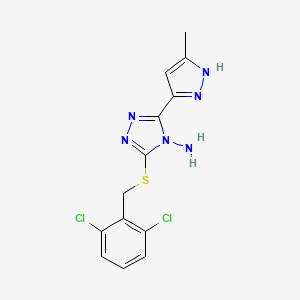

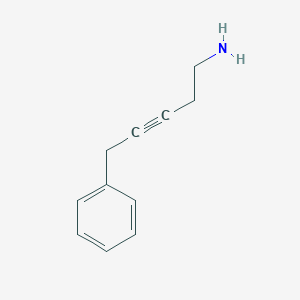
![4-[4-(2-Hydroxyethyl)-5-methyl-1,3-oxazol-2-yl]benzonitrile](/img/structure/B12625558.png)
